ethyl 1-ethyl-4-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . They are used in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .
Molecular Structure Analysis
The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms at adjacent positions and three carbon atoms .
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including radical addition followed by intramolecular cyclization, which affords the important pyrazole skeleton .
Physical And Chemical Properties Analysis
The physical and chemical properties of a specific pyrazole compound would depend on its exact structure. For example, some pyrazole compounds are solid at room temperature .
Mechanism of Action
Target of Action
Pyrazole derivatives have been reported to have significant interactions with various biological targets, including the aryl hydrocarbon receptor .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving nucleophilic addition, intramolecular cyclization, elimination, and [1,5]-H shift .
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been associated with the erk signaling pathway .
Result of Action
Some pyrazole derivatives have been associated with suppression of osteoblast proliferation and differentiation .
Safety and Hazards
Future Directions
Pyrazoles have been the focus of many research studies due to their wide range of applications. They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Future research may focus on developing new synthetic techniques and exploring the biological activity of novel pyrazole derivatives .
properties
IUPAC Name |
ethyl 2-ethyl-4-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-11-8(7(3)6-10-11)9(12)13-5-2/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOQXHDAYMHVSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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